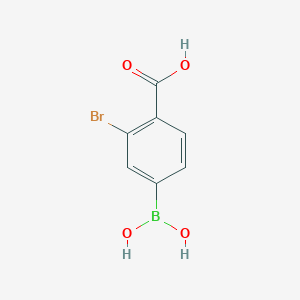

3-Bromo-4-carboxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-4-carboxyphenylboronic acid: is an organoboron compound with the molecular formula C7H6BBrO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and a carboxyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-carboxyphenylboronic acid typically involves the bromination of 4-carboxyphenylboronic acid. The process begins with the amidation of bromobenzoic acid with diisopropylamine to form 4-bromo-N,N-diisopropylbenzamide. This intermediate undergoes a substitution reaction at low temperatures (-75 to -80°C) in dry tetrahydrofuran to yield (4-(diisopropylcarbamyl)phenyl)boric acid. Finally, hydrolysis of this intermediate in the presence of lithium hydroxide monohydrate produces this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-4-carboxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.

Conditions: Typically performed in an organic solvent such as toluene or ethanol, under mild temperatures (50-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Chemistry: 3-Bromo-4-carboxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. These reactions are crucial for constructing complex organic molecules with high precision .

Biology and Medicine: In biological research, boronic acids, including this compound, are used as enzyme inhibitors. They can inhibit serine proteases and other enzymes, making them valuable tools in drug discovery and development .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a key reagent in the production of high-performance materials .

Mécanisme D'action

The mechanism of action of 3-Bromo-4-carboxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst. The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the new carbon-carbon bond . This process is highly efficient and allows for the precise formation of biaryl compounds.

Comparaison Avec Des Composés Similaires

- 4-Carboxyphenylboronic acid

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

Comparison: Compared to 4-Carboxyphenylboronic acid, 3-Bromo-4-carboxyphenylboronic acid has a bromine substituent, which can influence its reactivity and selectivity in coupling reactions. The presence of the bromine atom can enhance the compound’s ability to participate in cross-coupling reactions, making it a more versatile reagent in organic synthesis .

Activité Biologique

3-Bromo-4-carboxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in cancer treatment, antibacterial activity, and as a biochemical reagent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₇H₆BrBO₄

- Molecular Weight : 215.83 g/mol

- CAS Number : 25487-66-5

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of proteasome activity, similar to the FDA-approved drug bortezomib. Studies have shown that compounds with boronic acid moieties can induce apoptosis in cancer cells by disrupting cell cycle regulation and promoting DNA damage.

Case Study Example : A study on boronic acid derivatives demonstrated potent in vitro activity against renal cancer and leukemia cell lines. The lead candidates induced cell cycle arrest and DNA damage through upregulation of phosphorylated H2AX (p-H2AX), indicating effective targeting of cancerous cells .

2. Antibacterial Activity

The antibacterial properties of this compound are attributed to its ability to interfere with bacterial cell wall synthesis and function. Boronic acids can form reversible covalent bonds with hydroxyl-containing biomolecules, which may disrupt essential cellular processes in bacteria.

Research Findings : In vitro studies have shown that phenylboronic acid derivatives exhibit significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating bacterial infections .

3. Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors due to their ability to bind to active sites on enzymes. This property can be harnessed for therapeutic purposes, particularly in modulating enzyme activity related to disease processes.

Example Data Table: Enzyme Inhibition Potency

| Enzyme Type | IC₅₀ (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 115.63 | |

| Butyrylcholinesterase | 3.12 | |

| Antithyrosinase | 11.52 |

The biological activity of this compound can be attributed to several mechanisms:

- Reversible Binding : As a Lewis acid, it forms complexes with nucleophilic biological compounds such as enzyme residues and nucleic acids.

- Cell Cycle Modulation : It influences key regulatory pathways involved in cell proliferation and survival.

- DNA Damage Induction : Activation of DNA damage response pathways leads to apoptosis in cancer cells.

Propriétés

Formule moléculaire |

C7H6BBrO4 |

|---|---|

Poids moléculaire |

244.84 g/mol |

Nom IUPAC |

4-borono-2-bromobenzoic acid |

InChI |

InChI=1S/C7H6BBrO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) |

Clé InChI |

KCVAVLJJWWMHEY-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC(=C(C=C1)C(=O)O)Br)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.